molecular formula C10H14N2O2S B1448174 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide CAS No. 1384429-63-3

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide

Cat. No. B1448174
CAS RN: 1384429-63-3
M. Wt: 226.3 g/mol
InChI Key: OUJFDUTZTPBMDN-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide (MTHQS) is a synthetic organic compound that was first synthesized in the 1950s. It is a derivative of tetrahydroquinoline and is a white crystalline solid with a melting point of 300°C. MTHQS has a wide range of applications in the fields of scientific research, medicine, and industry. In recent years, it has gained attention as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Neuroprotective Agent

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide has shown promise as a neuroprotective agent . It has been studied for its potential to protect nerve cells against damage from neurotoxins like MPTP and rotenone . This could have implications for treating neurodegenerative diseases such as Parkinson’s disease.

Antagonist to Behavioral Syndromes

This compound may act as an antagonist to behavioral syndromes induced by neurotoxins. Its ability to modulate neurotransmitter systems could lead to therapeutic applications in behavioral disorders .

Dopamine Metabolism Modulation

Research suggests that 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide can affect dopamine metabolism. This is significant because dopamine dysregulation is a feature of various psychiatric and neurological disorders .

Anti-Addictive Properties

There is evidence to suggest that this compound has anti-addictive properties, particularly in the context of substance abuse. It may help attenuate craving and support addiction recovery .

MAO Inhibition

The compound has been implicated in monoamine oxidase (MAO) inhibition. MAO inhibitors are used to treat depression and anxiety, indicating potential use in mental health treatment .

Free Radical Scavenging

Its free radical scavenging properties suggest it could be used to combat oxidative stress, which is implicated in aging and various chronic diseases .

Glutamatergic System Antagonism

By antagonizing the glutamatergic system, 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide may offer a novel approach to treating conditions like epilepsy and excitotoxicity .

Therapeutic Application in CNS Disorders

Given its broad spectrum of action in the brain, there is potential for therapeutic application in a range of central nervous system (CNS) disorders, from neurodegeneration to substance abuse .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJFDUTZTPBMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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